Regiospecific Synthesis and Uniqueness of the 1,2,4-Substitution Pattern vs. Isomeric 5-Bromo-2-nitrobenzaldehyde
4-Bromo-2-nitrobenzaldehyde is obtained with excellent regiospecificity from the bromine-lithium exchange of 2,5-dibromo-1-nitrobenzene at –105 °C, achieving a 92% yield of the 4-bromo isomer, with the isomeric 5-bromo-2-nitrobenzaldehyde not being formed [1]. This reaction demonstrates that the 1,2,4-substitution pattern is a direct and unique outcome of a regioselective process, while the 1,2,5-substituted isomer requires a different starting material (2,4-dibromo-1-nitrobenzene) [1].
| Evidence Dimension | Synthetic regiospecificity |
|---|---|
| Target Compound Data | 92% yield for 4-bromo-2-nitrobenzaldehyde |
| Comparator Or Baseline | Isomeric 5-bromo-2-nitrobenzaldehyde |
| Quantified Difference | Target compound formed exclusively; isomeric compound yield 0% under identical conditions |
| Conditions | Reaction of 2,5-dibromo-1-nitrobenzene with phenyllithium in THF at –105 °C, followed by treatment with DMF [1] |
Why This Matters
This confirms that the 4-bromo isomer is the only accessible product from this precursor, establishing its distinct synthetic identity and the necessity of sourcing the correct regioisomer for downstream applications.
- [1] Voß, G., & Gerlach, H. (1989). Regioselektiver Brom/Lithium‐Austausch bei 2,5‐Dibrom‐1‐nitrobenzol. – Eine einfache Synthese von 4‐Brom‐2‐nitrobenzaldehyd und 6,6′‐Dibromindigo. Chemische Berichte, 122(6), 1199-1201. View Source
